Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-
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Overview
Description
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-, the synthesis can be achieved through a multi-step process:
Step 1: Synthesis of 2-(4-chlorophenyl)-1-piperazine by reacting 4-chloroaniline with piperazine in the presence of a suitable catalyst.
Step 2: Synthesis of 3-(4-methoxyphenyl)-quinoxaline by reacting 4-methoxyaniline with 1,2-dicarbonyl compounds.
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Mechanism of Action
The mechanism of action of quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic that intercalates into DNA.
Carbadox: An antimicrobial growth promoter used in animal feed.
Uniqueness
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its antimicrobial and anticancer activities compared to other quinoxaline derivatives .
Properties
CAS No. |
1307239-22-0 |
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Molecular Formula |
C25H23ClN4O |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C25H23ClN4O/c1-31-21-12-6-18(7-13-21)24-25(28-23-5-3-2-4-22(23)27-24)30-16-14-29(15-17-30)20-10-8-19(26)9-11-20/h2-13H,14-17H2,1H3 |
InChI Key |
PORFMRQWLQSCRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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